molecular formula C6H6ClFN2 B2496430 (2-Chloro-5-fluorophenyl)hydrazine CAS No. 737752-10-2

(2-Chloro-5-fluorophenyl)hydrazine

Cat. No.: B2496430
CAS No.: 737752-10-2
M. Wt: 160.58
InChI Key: KVRPQPVFZQQCRB-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluorophenyl)hydrazine is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Chloro-5-fluorophenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-fluoroaniline with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluorophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce various amines.

Scientific Research Applications

(2-Chloro-5-fluorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which (2-Chloro-5-fluorophenyl)hydrazine exerts its effects involves interactions with various molecular targets. The hydrazine group can form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biological activity makes it a subject of interest in drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-3-fluorophenyl)hydrazine
  • (2-Chloro-4-fluorophenyl)hydrazine
  • (2-Chloro-6-fluorophenyl)hydrazine

Uniqueness

(2-Chloro-5-fluorophenyl)hydrazine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Biological Activity

(2-Chloro-5-fluorophenyl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, mechanisms of action, and comparative analyses with similar compounds.

  • Molecular Formula: C6_6H6_6ClFN2_2
  • Molecular Weight: 197.04 g/mol
  • CAS Number: 737752-10-2

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with various biological molecules. The hydrazine moiety can facilitate the formation of nitrogen-based radicals, which may lead to the modification of cellular processes. Current research is exploring specific molecular targets and pathways influenced by this compound, although comprehensive elucidation remains ongoing .

Antimicrobial Activity

Recent studies have highlighted the compound's promising antimicrobial properties:

  • Antibacterial Properties :
    • This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study utilizing the disc diffusion method, it was effective against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like amoxicillin .
    • The minimum inhibitory concentration (MIC) values for this compound were reported as low as 4 μg/mL against certain bacterial strains, indicating potent efficacy .
  • Case Study Example :
    • A study evaluating various phenolic compounds found that derivatives similar to this compound displayed enhanced antibacterial activities when halogen substituents were present. This suggests that the chlorine and fluorine atoms in the structure may enhance binding affinity and reactivity towards bacterial enzymes .

Anticancer Activity

Research into the anticancer potential of this compound is emerging:

  • Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms. The hydrazine group can potentially interact with DNA and proteins, leading to cell cycle arrest and programmed cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureAntibacterial ActivityAnticancer Activity
(2-Chloro-3-fluorophenyl)hydrazineCl-F-C6_6H4_4-N2_2ModerateLimited
(2-Chloro-4-fluorophenyl)hydrazineCl-F-C6_6H4_4-N2_2HighModerate
(2-Chloro-6-fluorophenyl)hydrazineCl-F-C6_6H4_4-N2_2LowLimited

This table illustrates that the placement of chlorine and fluorine atoms significantly influences both antibacterial and anticancer activities.

Properties

IUPAC Name

(2-chloro-5-fluorophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-2-1-4(8)3-6(5)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRPQPVFZQQCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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